molecular formula C7H13BrO B2570703 2-(Bromomethyl)cyclohexan-1-ol CAS No. 859179-50-3

2-(Bromomethyl)cyclohexan-1-ol

Cat. No.: B2570703
CAS No.: 859179-50-3
M. Wt: 193.084
InChI Key: FOOFFSRIPHRYFO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)cyclohexan-1-ol is an organic compound with the molecular formula C₇H₁₃BrO and a molecular weight of 193.08 g/mol It is characterized by a cyclohexane ring substituted with a bromomethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Bromomethyl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the bromomethylation of cyclohexanol. This reaction typically uses paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as reagents . The reaction proceeds under mild conditions and yields the desired bromomethylated product with high efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium thiolate or primary amines, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used in solvents like ethanol or tert-butanol.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Thiol or amine derivatives of cyclohexanol.

    Elimination: Cyclohexene derivatives.

    Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.

Scientific Research Applications

2-(Bromomethyl)cyclohexan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)cyclohexan-1-ol depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the departure of the bromide ion .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    2-Bromo-1-phenylethanol: Contains a phenyl group instead of a cyclohexane ring, leading to different reactivity and applications.

    2-(Chloromethyl)cyclohexan-1-ol: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity due to the difference in leaving group ability.

Uniqueness

2-(Bromomethyl)cyclohexan-1-ol is unique due to the presence of both a hydroxyl group and a bromomethyl group on the cyclohexane ring. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in synthetic chemistry and industrial processes.

Properties

IUPAC Name

2-(bromomethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOFFSRIPHRYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859179-50-3
Record name 2-(bromomethyl)cyclohexan-1-ol
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